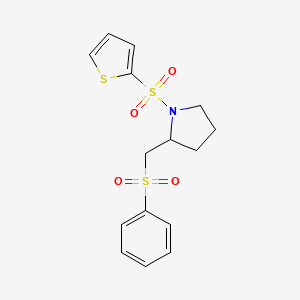

2-((Phenylsulfonyl)methyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine

描述

Historical Development of Sulfonylpyrrolidine Research

The exploration of sulfonylpyrrolidines began in the late 20th century, driven by their structural novelty and pharmacological potential. Early studies focused on monosubstituted sulfonamides, but the discovery of bis-sulfonylated derivatives like 2-((phenylsulfonyl)methyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine emerged from efforts to enhance molecular rigidity and binding affinity. For instance, Brnardic et al. (2018) demonstrated that introducing dual sulfonamide groups onto pyrrolidine cores improved target engagement by reducing entropic penalties during protein binding. This principle was further validated in crystal structure analyses, where bis-sulfonylation stabilized conformations through intramolecular hydrogen bonds and π–π interactions.

A pivotal milestone occurred with the serendipitous discovery of pyrrolidine diol sulfonamides during structure-activity relationship (SAR) studies on TRPV4 antagonists. Researchers observed that minor regio-isomeric byproducts exhibited superior potency compared to their parent piperidine analogs, catalyzing a shift toward bis-sulfonylated scaffolds. Concurrently, advances in Gewald reactions enabled the synthesis of thiophene-sulfonamide hybrids, expanding the toolkit for designing complex pyrrolidine derivatives.

Significance of this compound in Academic Research

This compound’s significance lies in its dual sulfonamide groups, which confer distinct electronic and steric properties. The phenylsulfonyl moiety enhances lipophilicity and π-stacking capabilities, while the thiophen-2-ylsulfonyl group introduces heterocyclic diversity, enabling interactions with biological targets such as ion channels and enzymes. Crystallographic studies of analogous sulfonamides reveal that the sulfonyl oxygen atoms participate in C–H⋯O hydrogen bonds, stabilizing supramolecular architectures. These features make the compound a valuable probe for studying protein-ligand interactions and polymorphism in solid-state chemistry.

In drug discovery, its scaffold has inspired analogs like GSK3395879, a TRPV4 antagonist that inhibits pulmonary edema in preclinical models. The compound’s modular structure also facilitates derivatization; for example, substituting the thiophene ring with electron-donating groups modulates antioxidant and antimicrobial activities, as demonstrated in recent thiophene-sulfonamide conjugates.

Relationship to Other Thiophene-containing Sulfonamides

Thiophene-sulfonamide hybrids share a common pharmacophore with this compound but differ in substitution patterns and biological targets. For instance, derivatives clubbed with thiophene-3-carboxylate exhibit dihydrofolate reductase (DHFR) inhibition, with antioxidant activities reaching 76% efficacy in DPPH assays. In contrast, the title compound’s bis-sulfonylation likely redirects its selectivity toward ion channels like TRPV4, as seen in pyrrolidine diol antagonists.

Structural comparisons highlight the impact of sulfonamide positioning:

This table underscores how strategic sulfonylation dictates target specificity and functional outcomes.

Research Trends in Bi-sulfonylated Pyrrolidine Scaffolds

Recent trends emphasize three domains:

1. Conformational Restriction : Introducing diol or methyl groups on pyrrolidine rings minimizes rotational freedom, enhancing binding affinity. For example, GSK3395879’s pyrrolidine diol core achieves picomolar TRPV4 inhibition by preorganizing the sulfonamide groups into a bioactive conformation.

2. Supramolecular Engineering : Crystal packing analyses reveal that bis-sulfonylated pyrrolidines form sheets via C–H⋯π and π–π interactions, with centroid distances of 3.8 Å. These insights guide the design of co-crystals and polymorphs with tailored solubility profiles.

3. Computational Optimization : Molecular docking studies predict that electron-donating substituents on the thiophene ring improve binding to enzymes like dihydropteroate synthetase (DHPS). Similar strategies are applied to refine the title compound’s interactions with TRPV4 or other targets.

属性

IUPAC Name |

2-(benzenesulfonylmethyl)-1-thiophen-2-ylsulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S3/c17-22(18,14-7-2-1-3-8-14)12-13-6-4-10-16(13)23(19,20)15-9-5-11-21-15/h1-3,5,7-9,11,13H,4,6,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQPYRXEOWEVQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Phenylsulfonyl)methyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine typically involves multi-step organic reactions

Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

Introduction of Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where a phenylsulfonyl chloride reacts with the pyrrolidine ring in the presence of a base such as triethylamine.

Introduction of Thiophen-2-ylsulfonyl Group: Similarly, the thiophen-2-ylsulfonyl group is added through a sulfonylation reaction using thiophen-2-ylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiols or sulfides.

Substitution: The aromatic rings in the phenylsulfonyl and thiophen-2-ylsulfonyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Halogenated or nitrated derivatives of the aromatic rings.

科学研究应用

The compound exhibits a range of biological activities that make it suitable for further research and potential therapeutic applications.

Antiviral Activity

Recent studies have indicated that compounds similar to 2-((Phenylsulfonyl)methyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine show promising antiviral properties, particularly against HIV. Research has demonstrated that derivatives with similar structural characteristics can inhibit HIV-1 replication in vitro by disrupting viral entry processes .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Preliminary results suggest moderate activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Potential

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent .

Case Study 1: Antiviral Efficacy

A study focused on the antiviral efficacy of sulfonamide derivatives demonstrated that compounds with thiophenesulfonyl groups significantly inhibited HIV replication. The study highlighted the importance of structural modifications in enhancing antiviral activity .

Case Study 2: Antimicrobial Activity Assessment

Research assessing the antimicrobial properties of this compound revealed significant activity against multidrug-resistant strains of bacteria. The compound's MIC values were lower than those of traditional antibiotics, suggesting its potential as a new antimicrobial agent .

Synthesis and Mechanism

The synthesis of this compound typically involves several steps:

- Formation of the pyrrolidine ring.

- Sulfonylation with phenylsulfonyl chloride.

- Coupling with thiophenesulfonyl derivatives.

The proposed mechanism involves radical sulfonylation pathways, which are consistent with known reactions involving thiosulfonates .

作用机制

The mechanism by which 2-((Phenylsulfonyl)methyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine exerts its effects depends on its interaction with molecular targets. The sulfonyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pyrrolidine ring provides a rigid scaffold that can enhance the compound’s stability and facilitate its interaction with biological molecules.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

Table 1: Key Structural Features and Physicochemical Properties

*Estimated based on structural composition.

Electronic and Steric Effects

- Thiophene vs. Phenyl : The thiophen-2-ylsulfonyl group introduces a heteroaromatic ring, which may alter π-π stacking interactions compared to purely phenyl-based derivatives (e.g., compound 1c). Thiophene’s lower electron density could reduce steric hindrance while maintaining metabolic stability .

Pharmacological Potential

- Sulfonyl-containing pyrrolidines (e.g., compound 1c) are often explored as enzyme inhibitors due to sulfonyl’s affinity for catalytic pockets. The target compound’s dual sulfonyl groups may offer synergistic binding, though steric clashes could offset this advantage.

生物活性

The compound 2-((Phenylsulfonyl)methyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine is a member of the sulfonyl-containing compounds that have gained attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 399.54 g/mol. The compound features a pyrrolidine ring substituted with phenyl and thiophenesulfonyl groups, which are known to enhance biological interactions.

The biological activity of sulfonyl compounds often involves their ability to interact with various biological targets, including enzymes and receptors. The specific mechanism for this compound has not been extensively characterized; however, related compounds have shown:

- Inhibition of Erythrocyte Invasion : Similar phenylsulfonyl piperazines have demonstrated the ability to block the invasion of red blood cells by Plasmodium merozoites, suggesting potential antimalarial properties .

- Anticancer Activity : Sulfonyl-containing nucleosides have been developed as prodrugs for anticancer therapies, indicating that structural analogs may exhibit cytotoxic effects against cancer cells .

Antimicrobial Activity

Recent studies have indicated that sulfonyl compounds possess antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

| Compound | Activity | Reference |

|---|---|---|

| Phenylsulfonyl piperazine | Inhibits Plasmodium invasion | |

| Sulfonamide derivatives | Antimicrobial activity against Gram-positive bacteria |

Anticancer Activity

Research has shown that sulfonamide derivatives can induce apoptosis in cancer cell lines, making them promising candidates for further development.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| FdU phosphotriesters | V-79 cells | 0.33 - 12.23 | |

| Sulfonamide analogs | Various cancer cell lines | Varies by structure |

Case Studies

- Antimalarial Screening : A study involving phenylsulfonyl piperazines indicated their effectiveness in blocking erythrocyte invasion by Plasmodium falciparum, highlighting their potential as novel antimalarial agents .

- Anticancer Prodrugs : Sulfonyl-containing nucleosides were synthesized and evaluated for their stability and cytotoxicity against cancer cell lines, demonstrating significant potency compared to traditional chemotherapeutics .

常见问题

Q. What synthetic strategies are recommended for preparing 2-((phenylsulfonyl)methyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine, and how can steric hindrance from dual sulfonyl groups be mitigated?

Methodological Answer:

- Stepwise sulfonation : Introduce sulfonyl groups sequentially to minimize steric clashes. For example, protect the pyrrolidine nitrogen first, sulfonate the phenyl group, then deprotect and sulfonate the thiophene moiety. This approach aligns with methods used for structurally similar sulfonated pyrrolidines .

- Catalytic optimization : Use polar aprotic solvents (e.g., DMF or DMSO) and mild bases (e.g., NaH or K₂CO₃) to enhance reaction efficiency. Evidence from sulfonated pyridine derivatives suggests that elevated temperatures (60–80°C) improve yields without decomposition .

- Characterization : Confirm regioselectivity via ¹H/¹³C NMR and LC-MS to verify the absence of side products from incomplete sulfonation .

Q. How should researchers address limited toxicity and ecotoxicity data for this compound during experimental design?

Methodological Answer:

- Precautionary protocols : Assume acute toxicity based on structural analogs (e.g., sulfonated pyrrolidines) and implement strict PPE (gloves, goggles, fume hoods) during handling. Follow guidelines for substances with unknown toxicity profiles .

- Ecotoxicity testing : Conduct preliminary assays using Daphnia magna or algae growth inhibition tests to estimate environmental impact. Prioritize biodegradability studies via OECD 301 protocols if mobility in soil is suspected .

Q. What analytical techniques are critical for confirming the stereochemical integrity of the pyrrolidine ring?

Methodological Answer:

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for structurally related 1-(4-methylphenylsulfonyl) benzimidazoles .

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to separate enantiomers. Validate purity thresholds (>98%) for pharmacological studies .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA software to map electron density distribution, focusing on sulfonyl group electrophilicity. Compare with known sulfonamide reactivity trends .

- Transition-state analysis : Simulate reaction pathways for SN2 mechanisms at the methylene bridge, identifying steric barriers from the thiophene sulfonyl group .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants in DMSO/water mixtures) .

Q. What experimental approaches resolve contradictory data on the compound’s stability under acidic vs. basic conditions?

Methodological Answer:

- pH-dependent stability assays : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS and identify hydrolytic cleavage products (e.g., sulfonic acids or thiophene derivatives) .

- Mechanistic studies : Use isotopic labeling (e.g., deuterated solvents) to trace proton exchange at the pyrrolidine nitrogen, which may influence stability in acidic media .

- Statistical analysis : Apply Design of Experiments (DoE) to model degradation kinetics, isolating critical factors like temperature and ionic strength .

Q. How can researchers optimize the compound’s solubility for pharmacological assays without altering its core structure?

Methodological Answer:

- Co-solvent systems : Test binary mixtures (e.g., PEG-400/water or ethanol/saline) to enhance solubility while maintaining bioactivity. Data from sulfonated pyrimidines suggest PEG-400 at 10–20% v/v improves solubility without precipitation .

- Salt formation : Screen counterions (e.g., sodium or hydrochloride salts) to modify crystallinity. For example, hydrochloride salts of sulfonated pyrrolidines show improved aqueous solubility .

- Nanoformulation : Encapsulate the compound in liposomes or cyclodextrins to bypass solubility limitations in in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。